Tumour-associated MUC1 epitope

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The tumour-associated MUC1 epitope is a specific region of the mucin 1 (MUC1) protein, which is overexpressed and aberrantly glycosylated in many epithelial cancers, including breast, ovarian, and pancreatic cancers . This epitope is recognized by the immune system as a marker of cancer cells, making it a valuable target for cancer immunotherapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of tumour-associated MUC1 epitope involves solid-phase peptide synthesis (SPPS) to create glycopeptide antigens. The synthesis typically starts with the assembly of glycosylated amino acids, followed by the conjugation of these glycopeptides with carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to enhance immunogenicity . The reaction conditions often involve the use of trifluoroacetic acid and anisole under argon protection at room temperature .

Industrial Production Methods: Industrial production of MUC1 glycopeptides can be scaled up using automated peptide synthesizers. The process includes the synthesis of glycosylated threonine monomers, followed by their incorporation into the peptide chain using Fmoc chemistry. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Análisis De Reacciones Químicas

Types of Reactions: The tumour-associated MUC1 epitope undergoes various chemical reactions, including glycosylation, oxidation, and conjugation. Glycosylation is a critical modification that enhances the immunogenicity of the epitope .

Common Reagents and Conditions: Common reagents used in these reactions include glycosylated amino acids, trifluoroacetic acid, and anisole. The reactions are typically carried out under mild conditions to preserve the integrity of the glycopeptide .

Major Products: The major products formed from these reactions are glycosylated MUC1 peptides, which can be further conjugated with carrier proteins to form vaccine candidates .

Aplicaciones Científicas De Investigación

The tumour-associated MUC1 epitope has numerous scientific research applications:

Mecanismo De Acción

The tumour-associated MUC1 epitope exerts its effects by interacting with the immune system. It is recognized by dendritic cells and macrophages, which present the epitope to T cells, leading to the activation of cytotoxic T lymphocytes (CTLs) and the production of antibodies . These immune responses target and destroy cancer cells expressing the MUC1 epitope . The molecular targets involved include major histocompatibility complex (MHC) molecules and various immune receptors .

Comparación Con Compuestos Similares

Uniqueness: The tumour-associated MUC1 epitope is unique due to its specific glycosylation pattern, which is not found in normal cells. This makes it an ideal target for cancer immunotherapy, as it minimizes the risk of autoimmune reactions .

Propiedades

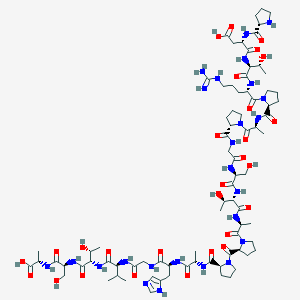

Fórmula molecular |

C80H127N25O28 |

|---|---|

Peso molecular |

1887.0 g/mol |

Nombre IUPAC |

(3S)-4-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C80H127N25O28/c1-36(2)58(71(124)101-61(43(9)110)74(127)97-50(34-107)66(119)92-40(6)79(132)133)98-56(112)32-86-63(116)47(28-44-30-83-35-88-44)95-62(115)37(3)89-69(122)53-20-14-26-104(53)78(131)54-21-15-27-105(54)76(129)39(5)91-72(125)59(41(7)108)100-67(120)49(33-106)93-55(111)31-87-68(121)51-18-12-24-102(51)75(128)38(4)90-70(123)52-19-13-25-103(52)77(130)46(17-11-23-85-80(81)82)94-73(126)60(42(8)109)99-65(118)48(29-57(113)114)96-64(117)45-16-10-22-84-45/h30,35-43,45-54,58-61,84,106-110H,10-29,31-34H2,1-9H3,(H,83,88)(H,86,116)(H,87,121)(H,89,122)(H,90,123)(H,91,125)(H,92,119)(H,93,111)(H,94,126)(H,95,115)(H,96,117)(H,97,127)(H,98,112)(H,99,118)(H,100,120)(H,101,124)(H,113,114)(H,132,133)(H4,81,82,85)/t37-,38-,39-,40-,41+,42+,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-,61-/m0/s1 |

Clave InChI |

PWNGANMXYYXQIH-CQZRLPCDSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]6CCCN6)O |

SMILES canónico |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)